molecular formula C5H9NO3 B1456522 2-(Oxetan-3-ylamino)acetic acid CAS No. 1359702-02-5

2-(Oxetan-3-ylamino)acetic acid

Cat. No.: B1456522
CAS No.: 1359702-02-5
M. Wt: 131.13 g/mol
InChI Key: GXAIHQAZJJSEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxetan-3-ylamino)acetic acid is a compound that features an oxetane ring, which is a four-membered ring containing one oxygen atom.

Preparation Methods

The synthesis of 2-(Oxetan-3-ylamino)acetic acid typically involves the formation of the oxetane ring followed by its functionalization. One common method is the intramolecular cyclization through C−O bond formation, such as the epoxide ring opening/ring closing approach . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-(Oxetan-3-ylamino)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(Oxetan-3-ylamino)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-ylamino)acetic acid involves its interaction with molecular targets through its oxetane ring. The ring’s strained nature allows it to participate in various chemical reactions, potentially interacting with enzymes or receptors in biological systems .

Comparison with Similar Compounds

Similar compounds to 2-(Oxetan-3-ylamino)acetic acid include other oxetane derivatives and azetidine carboxylic acids. These compounds share the four-membered ring structure but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific amino and acetic acid functionalities, which provide distinct chemical and biological properties .

Properties

IUPAC Name

2-(oxetan-3-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-5(8)1-6-4-2-9-3-4/h4,6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAIHQAZJJSEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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